1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
Description
Contextualization within the Class of Benzimidazole (B57391) Derivatives
Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, serves as the core structure for a vast class of derivatives. nih.gov These derivatives are of significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. arabjchem.orgnih.gov The benzimidazole scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.govbenthamdirect.com
The structural versatility of the benzimidazole ring allows for substitutions at various positions, leading to a wide array of compounds with different biological profiles. impactfactor.org Many clinically approved drugs contain the benzimidazole nucleus, highlighting its therapeutic importance. impactfactor.orgresearchgate.net These drugs exhibit activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.gov The compound 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- is a 2-substituted benzimidazole, a subclass that has been extensively explored by researchers for potential therapeutic applications. arabjchem.orgnih.gov
Historical Development of 1,3-Benzenediol Compounds in Chemical Research
The 1,3-benzenediol moiety, commonly known as resorcinol (B1680541), has a long history in chemical research. It is one of three isomeric benzenediols. wikipedia.orgnih.gov The Austrian chemist Heinrich Hlasiwetz is credited with the first preparation of resorcinol, in collaboration with Ludwig Barth, which was published in 1864. wikipedia.org The name "resorcinol" is derived from its connection to ammoniated resin gum and its relationship to the chemical orcinol. wikipedia.org
Historically, resorcinol was produced by the disulfonation of benzene followed by hydrolysis, a method now largely obsolete due to the generation of significant sulfur-containing waste. wikipedia.org Over the years, it has become a crucial chemical intermediate in various industries. britannica.com It is widely used in the synthesis of pharmaceuticals, dyes, plasticizers, and resins. wikipedia.orgbritannica.com A notable application is in the production of phenol-formaldehyde resins, where its reaction with formaldehyde (B43269) creates durable adhesives. britannica.com In analytical chemistry, it is used as a reagent for the qualitative determination of ketoses in Seliwanoff's test. wikipedia.org Its established synthetic utility and reactivity make it a valuable building block for creating more complex molecules like 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-.
Significance of the Benzimidazole Moiety in Chemical Scaffolds
The benzimidazole moiety is a cornerstone in the design of bioactive compounds. nih.gov Its significance as a chemical scaffold stems from its unique physicochemical properties, which include the ability to engage in hydrogen bonding (both as a donor and acceptor), π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively with a wide range of biological macromolecules, such as enzymes and receptors. nih.gov
The fused heterocyclic ring structure of benzimidazole is found in numerous drugs, demonstrating its broad therapeutic applicability. benthamdirect.comimpactfactor.org Examples of drugs incorporating this scaffold include proton pump inhibitors like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole, and anticancer agents. impactfactor.orgresearchgate.net The biological activity of these derivatives can be fine-tuned by altering the substituents on the benzimidazole core. impactfactor.org This structural flexibility allows medicinal chemists to optimize compounds for specific biological targets, making the benzimidazole scaffold a highly valued framework in the development of new therapeutic agents. nih.govbenthamdirect.com
Overview of Current Academic Research Trajectories for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
Current academic research on 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and its analogues primarily focuses on their potential as anticancer agents. A significant area of investigation has been the development of efficient synthetic methods and the evaluation of their cytotoxic properties.
Researchers have developed a one-pot synthesis for a series of new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols. researchgate.netnih.gov This method involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines and is noted for its short reaction times and good yields. researchgate.netnih.gov
The cytotoxic activity of these synthesized compounds has been evaluated in vitro against several human cancer cell lines. researchgate.netnih.gov In one study, the antiproliferative effects were tested against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. researchgate.netnih.gov Notably, some of the synthesized derivatives of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- exhibited stronger antiproliferative properties than cisplatin, a widely used chemotherapy drug that served as a comparator in the study. researchgate.netnih.gov
The parent compound, 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol, has also been utilized as a foundational structure in further research. researchgate.net For instance, it was included as a reference compound in a study developing new benzimidazole analogues as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases. researchgate.net This line of research explores the dual functionality of these compounds as both cholinesterase inhibitors and antiproliferative agents, a characteristic observed in various classes of anticancer drugs. researchgate.net These studies highlight the ongoing effort to explore the full therapeutic potential of the 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63899-32-1 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H10N2O2/c16-8-5-6-9(12(17)7-8)13-14-10-3-1-2-4-11(10)15-13/h1-7,16-17H,(H,14,15) |
InChI Key |
MTDSHRDWHUXPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Formation
One-Pot Reaction Protocols for the Synthesis of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
A significant and efficient method for the synthesis of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- is a one-pot reaction. nih.govresearchgate.net This approach is noted for its operational simplicity, reduced reaction times, and good product yields. nih.govresearchgate.net The one-pot synthesis involves the direct reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines. nih.govresearchgate.net This method offers the advantage of a relatively large-scale synthesis and straightforward isolation of the final product. nih.govresearchgate.net
Optimization of Reaction Parameters and Yield Enhancement
While detailed optimization studies with extensive data are not widely available in the reviewed literature, the established one-pot protocol specifies key reaction parameters for achieving good yields. The reaction is typically carried out by heating the reactants to reflux in methanol (B129727) for a duration of 3 hours. researchgate.net Following the reflux, the mixture is left at room temperature, which facilitates the precipitation of the product. researchgate.net The "good yields" reported suggest that these conditions are effective for the transformation. nih.govresearchgate.net
Table 1: Optimized Parameters for the One-Pot Synthesis of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione] | nih.govresearchgate.net |
| Benzene-1,2-diamine | nih.govresearchgate.net | |
| Solvent | Methanol (MeOH) | researchgate.net |
| Temperature | Reflux | researchgate.net |
| Reaction Time | 3 hours | researchgate.net |
| Post-Reaction | Left at room temperature for 24 hours | researchgate.net |
| Outcome | Good yields, easy and quick isolation | nih.govresearchgate.net |
Catalyst Systems and Their Influence on Reaction Efficiency
The documented one-pot synthesis of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- from sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s and benzene-1,2-diamines does not specify the use of a catalyst, suggesting the reaction may proceed thermally under reflux conditions. nih.govresearchgate.net
In the broader context of benzimidazole (B57391) synthesis from o-phenylenediamines and various carbonyl compounds or their derivatives, a range of catalysts are often employed to enhance reaction efficiency. These include both acid and base catalysts. For instance, the condensation of o-phenylenediamine (B120857) with carboxylic acids can be catalyzed by ammonium (B1175870) chloride. google.com Other methodologies for general benzimidazole synthesis have utilized catalysts such as gold nanoparticles on a titanium dioxide support (Au/TiO2) for reactions with aldehydes, and silver nitrate (B79036) for condensations with ketones. researchgate.netnih.gov However, the direct applicability and influence of these catalyst systems on the specific reaction to form 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- from its aforementioned precursors have not been reported.
Solvent Effects and Green Chemistry Considerations in Synthesis
Methanol is the specified solvent in the established one-pot synthesis of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-. researchgate.net The choice of solvent in such syntheses can influence reaction rates and yields by affecting the solubility of reactants and intermediates.
From a green chemistry perspective, the use of methanol is common, although ethanol (B145695) is often considered a more environmentally benign alternative. Water has also been explored as a solvent for the synthesis of some benzimidazole derivatives, which aligns with the principles of green chemistry. nih.gov The one-pot nature of the primary synthetic route for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- is in itself a green feature, as it reduces the number of synthetic steps, minimizes waste from the isolation of intermediates, and saves on energy and solvent consumption.
Multi-Step Synthesis Approaches and Isolation of Intermediates
While the one-pot method is prominent for the synthesis of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, multi-step approaches are a common strategy for the synthesis of complex benzimidazole derivatives. These routes allow for the purification of intermediates and can provide greater control over the final structure.
A multi-step synthesis for a structurally related compound, 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide, has been described. mdpi.com This synthesis involves a two-step process:
The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in dimethyl sulfoxide (B87167) (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. mdpi.com
The subsequent reaction of the aldehyde intermediate with thiosemicarbazide (B42300) in refluxing ethanol to form the final product. mdpi.com
Although this example does not produce 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, it illustrates a viable multi-step pathway for constructing substituted benzimidazoles where an intermediate is isolated and characterized before proceeding to the final step. A similar approach for the target compound could potentially involve the initial formation of a precursor which is then cyclized with benzene-1,2-diamine in a subsequent step.
Detailed Mechanistic Pathways of Compound Formation
The precise mechanistic pathway for the formation of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- from aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s and benzene-1,2-diamine has not been detailed in the available literature. However, a plausible mechanism can be inferred based on the known reactivity of the functional groups involved.
The reaction likely proceeds through the following general steps:
Nucleophilic Attack: One of the amino groups of benzene-1,2-diamine acts as a nucleophile and attacks the electrophilic carbon of the methanethione (B1239212) group in the sulfinylbis[(2,4-dihydroxyphenyl)methanethione].
Intermediate Formation: This initial attack would lead to the formation of a tetrahedral intermediate, which would then likely eliminate a leaving group to form a thioamide-like intermediate.
Intramolecular Cyclization: The second amino group of the benzene-1,2-diamine would then undergo an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed intermediate.
Dehydration: The resulting cyclic intermediate would then undergo dehydration (loss of a water molecule) to form the stable aromatic benzimidazole ring.
This proposed mechanism is consistent with the general mechanism for the formation of benzimidazoles from the condensation of o-phenylenediamines with various carbonyl-containing compounds.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, the molecular formula is established as C₁₃H₁₀N₂O₂.
The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, serves as a benchmark for experimental verification. While specific HRMS data from techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) have been used to confirm the identity of this compound in broader studies, detailed high-resolution spectra are not extensively reported in the primary literature. researchgate.netresearchgate.net The primary role of this analysis is to confirm that the experimentally measured mass corresponds to the calculated mass within a very narrow margin of error (typically < 5 ppm), thereby validating the molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Average Molecular Weight | 226.23 g/mol |
| Monoisotopic (Exact) Mass | 226.07423 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the specific bonding environment of each nucleus within a molecule, allowing for a detailed map of its structure.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, studies have reported key chemical shifts for the labile protons when analyzed in a DMSO-d₆ solvent. researchgate.net The downfield shifts are characteristic of protons attached to heteroatoms involved in hydrogen bonding.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Imidazole (B134444) N-H | 14.20 | Singlet (broad) |
| Hydroxyl O-H (pos. 1) | 11.20 | Singlet (broad) |
| Hydroxyl O-H (pos. 3) | 10.68 | Singlet (broad) |
| Aromatic Protons | Not explicitly reported | Multiplets |
The seven aromatic protons on the benzimidazole (B57391) and benzenediol rings would appear as a series of multiplets in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Their precise shifts and coupling patterns would depend on their substitution pattern and electronic environment.
¹³C NMR data for this specific compound are not available in the reviewed literature. However, based on data from analogous 2-arylbenzimidazoles, the expected chemical shifts can be predicted. beilstein-journals.orgnih.gov The spectrum would show 13 distinct signals, with carbons attached to heteroatoms (oxygen and nitrogen) appearing further downfield. The C-2 carbon of the imidazole ring, positioned between two nitrogen atoms, is expected to have the most significant downfield shift among the aromatic carbons.
While 2D NMR studies for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- have not been reported, these techniques are crucial for unambiguous structural assignment.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing the connectivity of adjacent protons within the benzenediol and benzimidazole aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would identify which protons are directly attached to which carbon atoms by correlating their respective chemical shifts. This is essential for assigning the signals of the protonated aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in establishing the connectivity between the benzenediol and benzimidazole fragments by showing a correlation from the protons on one ring to the carbons of the other, via the central C-C bond.
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
A single-crystal X-ray diffraction study provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state. To date, the specific crystal structure of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- has not been reported in the scientific literature.
However, analysis of closely related 2-arylbenzimidazole structures reveals common structural motifs that can be expected for this compound. semanticscholar.org
Molecular Conformation: The benzimidazole ring system is typically planar. The dihedral angle between this plane and the plane of the substituted benzene (B151609) ring can vary but is often relatively small, indicating a high degree of conjugation across the molecule.
Crystal Packing: The packing of benzimidazole derivatives in the crystal lattice is heavily influenced by intermolecular hydrogen bonding. For the title compound, strong hydrogen bonds involving the imidazole N-H proton and the two hydroxyl O-H protons as donors, and the imidazole nitrogen and hydroxyl oxygens as acceptors, would be expected to dominate the packing, likely forming extensive sheets or three-dimensional networks.
π–π Stacking: In addition to hydrogen bonding, π–π stacking interactions between the electron-rich aromatic rings of adjacent molecules are a common feature, further stabilizing the crystal structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. Infrared (IR) spectroscopy data has been reported for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-. Raman spectroscopy data for this compound is not currently available in the literature.
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. The broadness of the O-H and N-H stretching bands is indicative of significant hydrogen bonding in the sample.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3400-3000 (broad) | O-H and N-H stretching | Hydroxyl, Imidazole |
| ~3100-3000 | Aromatic C-H stretching | Aromatic Rings |
| ~1620 | C=N stretching | Imidazole |
| 1487, 1462, 1438 | Aromatic C=C stretching | Aromatic Rings |
| 1362, 1329 | In-plane C-H bending | Aromatic Rings |
| 1250 | C-O stretching | Phenolic Hydroxyl |
| 1184, 1148, 1087 | C-H and C-C vibrations | Fingerprint Region |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical reactivity and its behavior as an electron donor or acceptor.
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive.
For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzenediol (resorcinol) moiety and the imidazole (B134444) ring, while the LUMO would likely be distributed across the benzimidazole (B57391) system. Theoretical calculations for analogous benzimidazole structures provide a framework for these expectations.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following values are illustrative for a benzimidazole derivative and not specific to 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- as specific data is not available in the reviewed literature.)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Reflects chemical reactivity and kinetic stability. |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.
For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl groups on the benzenediol ring and the nitrogen atoms of the imidazole ring. These regions would be the primary sites for hydrogen bonding interactions. Conversely, the hydrogen atoms of the hydroxyl groups and the N-H group of the imidazole would exhibit positive electrostatic potential, making them hydrogen bond donors. This detailed charge distribution is crucial for understanding how the molecule might interact with biological targets.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing the molecular geometry to find the most stable, lowest-energy conformation. DFT calculations can predict various molecular properties with a high degree of accuracy.
For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the optimal bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further computational analysis, including the prediction of spectroscopic properties. Theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, MD simulations can provide valuable insights into its conformational flexibility and behavior in a solution, mimicking physiological conditions.
By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how it changes its shape, interacts with the solvent, and explores different conformational states. This is particularly important for understanding how the molecule might adapt its conformation to fit into a biological receptor's binding site. MD simulations can reveal key intramolecular and intermolecular hydrogen bonds that stabilize certain conformations and provide a dynamic picture of the molecule's behavior that is not available from static quantum chemical calculations.
In Silico Molecular Docking Studies for Hypothetical Receptor Interaction Profiles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a small molecule, such as 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, might bind to the active site of a target protein.
These studies are crucial for understanding the potential mechanism of action of a compound and for identifying key interactions that contribute to its biological activity. For 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, docking studies would involve placing the molecule into the binding site of a hypothetical receptor and evaluating the binding affinity based on a scoring function. The results would highlight important interactions, such as hydrogen bonds between the hydroxyl groups of the benzenediol moiety and amino acid residues in the receptor, as well as π-π stacking interactions involving the aromatic rings. This information is vital for recognizing the specific features of a binding site that are complementary to the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a series of derivatives of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a model that links these descriptors to the observed biological activity. The resulting model can provide valuable molecular design principles, indicating which parts of the molecule are most important for its activity and how they can be modified to enhance potency. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to improved biological activity.
Structure Activity Relationship Sar Studies of 1,3 Benzenediol, 4 1h Benzimidazol 2 Yl and Its Analogs
Rational Design Principles for Structural Modification
The rational design of analogs of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- has been guided by the objective of enhancing their therapeutic potential, primarily their antiproliferative properties. The core structure, comprising a resorcinol (B1680541) moiety linked to a benzimidazole (B57391) ring, offers multiple sites for chemical modification. The underlying design principle is to systematically alter these positions to probe the electronic, steric, and lipophilic requirements for optimal activity.
Modifications to the Benzimidazole Core Structure
The benzimidazole core is another key area for structural modification. The SAR studies have revealed that substitutions on the benzene (B151609) ring of the benzimidazole moiety can significantly influence the cytotoxic activity. In contrast to the resorcinol moiety, the introduction of certain substituents on the benzimidazole ring has been found to be advantageous.
Specifically, the presence of hydrophobic substituents such as chlorine or methyl groups at positions 5, 6, and/or 7 of the 1H-benzimidazole ring has been shown to enhance antiproliferative activity when compared to the unsubstituted parent compound. researchgate.net Particularly noteworthy are compounds with two methyl groups at positions 5 and 6, or 6 and 7, which have demonstrated beneficial properties. researchgate.net This suggests that increased lipophilicity and steric bulk in this region of the molecule may promote favorable interactions with the biological target or improve cellular uptake.
However, the introduction of strongly electron-withdrawing groups like nitro (-NO2) or cyano (-CN) on the benzimidazole ring has been found to significantly decrease the inhibitory potency. researchgate.net This indicates that the electronic properties of the benzimidazole system are also a critical factor in determining the biological activity.
Elucidation of Structural Features Influencing Molecular Interactions
The collective findings from SAR studies provide insights into the structural features that likely govern the molecular interactions of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and its analogs with their biological targets. The resorcinol moiety, with its hydroxyl groups, is poised to participate in hydrogen bonding interactions, which are often crucial for ligand-receptor binding. The observed decrease in activity upon introducing a third hydroxyl group suggests that the specific geometry and hydrogen bonding pattern of the 1,3-diol arrangement are optimal.
The enhanced activity observed with hydrophobic substituents on the benzimidazole ring points to the importance of hydrophobic interactions in the binding pocket of the target molecule. The increased lipophilicity in this region may facilitate stronger binding or better membrane permeability. The detrimental effect of electron-withdrawing groups on the benzimidazole ring suggests that the electron density of this aromatic system is important for its interaction, which could involve π-π stacking or other electronic interactions with the target.
The following interactive data table summarizes the general structure-activity relationships for modifications on the resorcinol and benzimidazole moieties based on antiproliferative activity.
| Modification Site | Substituent Type | Effect on Antiproliferative Activity |
|---|---|---|
| Resorcinol Moiety | Additional Hydroxyl Group | Decreased |
| Chlorine or Alkyl Groups (Position 5) | Not Consistently Improved | |
| Benzimidazole Core | Hydrophobic Groups (Cl, Me at positions 5, 6, and/or 7) | Increased |
| Two Methyl Groups (Positions 5 and 6, or 6 and 7) | Beneficial | |
| Electron-Withdrawing Groups (NO2, CN) | Decreased |
Mechanistic Investigations at the Molecular and Biochemical Level
Exploration of Molecular Targets and Binding Dynamics
Enzyme Kinetic Studies and Inhibition Profiles (e.g., isolated enzyme systems)
The compound 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and its derivatives have been identified as potent inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These enzymes are critical targets in the management of neurodegenerative diseases.
Kinetic studies employing the modified Ellman's spectrophotometric method have revealed that these compounds exhibit strong, in vitro inhibition of AChE with IC50 values in the nanomolar range (80–90 nM) and moderate inhibition of BuChE with IC50 values in the sub-micromolar to micromolar range (0.2–5 µM). researchgate.net The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The inhibitory potency of these compounds varies with substitutions on both the benzenediol and benzimidazole (B57391) rings. researchgate.net Notably, all studied derivatives demonstrated greater activity against AChE than BuChE. researchgate.net This selectivity is a key aspect of their inhibition profile. Docking simulations suggest that these benzimidazole derivatives interact primarily with the catalytic site of AChE, indicating a competitive or mixed-type inhibition mechanism. researchgate.net
Table 1: Inhibitory Activity of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol Derivatives against Cholinesterases
| Compound Derivative | AChE IC50 (nM) | BuChE IC50 (µM) | Selectivity for AChE (IC50(BuChE)/IC50(AChE)) |
|---|---|---|---|
| Derivative 1 | 76 | 0.117 | 1539 |
| Derivative 2 | 85 | 5.231 | 61541 |
| Derivative 3 | 98 | 18.711 | 190928 |
Data extracted from studies on various derivatives of the parent compound. researchgate.net
Receptor Binding Assays (e.g., recombinant protein targets)
Currently, there is a lack of specific data from receptor binding assays for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-. While studies on other benzimidazole derivatives have explored their affinities for various receptors, direct binding studies for this particular compound on recombinant protein targets have not been reported in the available scientific literature.
Analysis of Intramolecular and Intermolecular Interactions
The structural characteristics of benzimidazole derivatives, including 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, allow for a variety of intramolecular and intermolecular interactions that dictate their solid-state structure and influence their biological activity.
Hydrogen bonding is a prominent feature in the crystal structures of related phenol-substituted benzimidazoles. researchgate.net The presence of both hydroxyl (-OH) groups on the benzenediol ring and the nitrogen atoms in the benzimidazole moiety facilitates the formation of robust hydrogen-bonding networks. These can include O—H⋯N and O—H⋯O interactions, which can lead to the formation of chain-like structures in the solid state. researchgate.net
Photophysical and Photochemical Behavior and Underlying Mechanisms
The photophysical properties of benzimidazole derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. While specific data for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- is limited, studies on related compounds provide insights into their likely behavior.
Benzimidazole derivatives are known to exhibit fluorescence, and their absorption and emission characteristics are influenced by the solvent environment. nih.gov The presence of the benzimidazole moiety, a known fluorophore, coupled with the electron-donating hydroxyl groups of the benzenediol ring, suggests that 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- would likely exhibit interesting photophysical properties.
Studies on azo derivatives of {4-(1H-benzimidazol-2-yl) phenyl} have shown characteristic absorption bands in the UV-Visible region. researchgate.net Spectroscopic characterization of these compounds using FT-IR, 1H NMR, and 13C NMR has confirmed their structures and provided information about their electronic properties. researchgate.net For instance, the presence of broad -OH stretching bands and aromatic -C=C stretching in the IR spectrum are characteristic features. researchgate.net
The investigation of solvatochromism in related azo dyes containing a benzimidazole moiety has demonstrated that the UV-Vis absorption spectra are sensitive to the polarity of the solvent, which can be indicative of changes in the electronic distribution in the ground and excited states. researchgate.net
Redox Properties and Potential as a Radical Scavenger (if applicable)
The 1,3-benzenediol (resorcinol) moiety within the structure of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol suggests a potential for antioxidant activity and radical scavenging properties. Polyphenolic compounds are well-known for their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals.
For instance, certain 1H-benzimidazole-2-yl hydrazones bearing hydroxyl groups have demonstrated significant radical scavenging ability against stable free radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH. nih.gov The presence of the dihydroxy substitution pattern in 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- is expected to contribute favorably to its radical scavenging capacity. Theoretical calculations on related compounds suggest that they can react with various free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov
The combination of the benzimidazole nucleus, which itself can exhibit antioxidant properties, with the potent radical-scavenging resorcinol (B1680541) moiety makes 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- a promising candidate for applications where antioxidant activity is desired.
Coordination Chemistry and Metal Ion Interactions
Chelation Properties with Transition Metal Ions
1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- possesses several potential coordination sites: the two hydroxyl groups of the resorcinol (B1680541) ring, the imine nitrogen of the benzimidazole (B57391) ring, and the amine nitrogen of the benzimidazole ring. This multi-dentate character allows it to form stable chelate rings with transition metal ions. The coordination can occur in various modes, with the most common being bidentate chelation involving one of the phenolic oxygens and the imine nitrogen of the benzimidazole ring. This arrangement forms a stable six-membered chelate ring, a favored configuration in coordination chemistry.
The deprotonation of the phenolic hydroxyl groups is often a prerequisite for coordination, leading to the formation of anionic ligands that form strong bonds with cationic metal centers. The specific coordination mode and the stoichiometry of the resulting complex can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other coordinating ligands.
Studies have shown that this ligand can coordinate with a range of transition metal ions, including but not limited to iron(III), copper(II), silver(I), zinc(II), palladium(II), and gold(III). mjcce.org.mk The formation of these complexes is often evidenced by distinct color changes in solution, indicating the interaction between the ligand and the metal ion. The stability of these complexes is attributed to the chelate effect, where the formation of multiple bonds between the ligand and the central metal ion enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.
The versatile coordination behavior of benzimidazole and its derivatives is well-documented, with the imine nitrogen atom being the primary coordination site. researchgate.net In the case of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, the presence of the adjacent resorcinol moiety provides additional donor atoms, leading to the formation of highly stable chelates.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. mjcce.org.mk The resulting complexes can be isolated as solid precipitates and are often characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed structures to confirm the stoichiometry of the metal-ligand interaction.
Molar Conductivity Measurements: Molar conductivity measurements in a suitable solvent (e.g., DMSO or DMF) are used to determine the electrolytic nature of the complexes. Low conductivity values typically suggest a non-electrolytic nature, indicating that the anions of the metal salt are coordinated to the metal center, while high values suggest an ionic nature where the anions are not part of the primary coordination sphere.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The coordination of the ligand to the metal ion is typically evidenced by shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, a shift in the ν(C=N) stretching vibration of the benzimidazole ring to a lower frequency in the complex spectrum compared to the free ligand suggests the coordination of the imine nitrogen. Similarly, changes in the ν(O-H) and ν(C-O) bands of the resorcinol moiety can indicate the involvement of the phenolic oxygen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.
¹H NMR Spectroscopy: ¹H NMR spectroscopy provides valuable information about the structure of the complexes in solution. The coordination of the ligand can lead to shifts in the chemical shifts of the protons adjacent to the coordination sites. The disappearance of the labile phenolic -OH proton signals upon complexation can confirm deprotonation and coordination of the oxygen atoms. The downfield or upfield shift of the benzimidazole and resorcinol ring protons can also provide insights into the electronic environment around these protons upon complexation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and charge transfer transitions (ligand-to-metal or metal-to-ligand). In the case of d-block transition metals with unpaired electrons, d-d transitions can also be observed, which are often weak and appear in the visible region of the spectrum. The position and intensity of these bands can be indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their proposed stoichiometry. The fragmentation pattern observed in the mass spectrum can also provide structural information.
The following tables summarize representative data obtained from the characterization of metal complexes of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and similar benzimidazole-based ligands.
Table 1: Representative Physical and Analytical Data for Metal Complexes This table is interactive and can be sorted by clicking on the column headers.
| Complex | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) |
|---|---|---|---|
| [Fe(L)Cl₂(H₂O)] | Brown | 15.40 | 5.92 |
| [Cu(L)Cl(H₂O)] | Green | 10.71 | 1.75 |
| [Zn(L)Cl] | White | 7.75 | Diamagnetic |
| [Pd(L)Cl] | Yellow | - | Diamagnetic |
L represents the deprotonated form of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-. Data is representative and may be based on similar compounds.
Table 2: Key IR Spectral Data (cm⁻¹) for the Ligand and its Metal Complexes This table is interactive and can be sorted by clicking on the column headers.
| Compound | ν(O-H) | ν(N-H) | ν(C=N) | ν(M-N) | ν(M-O) |
|---|---|---|---|---|---|
| Ligand (HL) | ~3400 | ~3200 | ~1620 | - | - |
| [Fe(L)Cl₂(H₂O)] | - | ~3200 | ~1600 | ~450 | ~550 |
| [Cu(L)Cl(H₂O)] | - | ~3200 | ~1605 | ~455 | ~560 |
| [Zn(L)Cl] | - | ~3200 | ~1610 | ~440 | ~545 |
Data is representative and illustrates typical shifts upon complexation.
Theoretical Studies on Metal-Ligand Bonding and Geometries
While specific theoretical studies on the metal complexes of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- are not extensively reported in the literature, computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure, bonding, and geometries of similar coordination compounds. These studies provide valuable insights that can be extrapolated to the complexes of the title compound.
Furthermore, theoretical analyses such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to probe the nature of the metal-ligand bonding. These methods can quantify the extent of covalent and electrostatic contributions to the coordinate bonds and can identify the specific orbitals involved in the bonding interactions. For instance, the interaction between the filled orbitals of the ligand's donor atoms and the vacant orbitals of the metal ion can be analyzed to understand the charge transfer processes that occur upon complexation.
In similar benzimidazole-phenol based ligands, theoretical studies have shown that the coordination to a metal ion significantly alters the electronic properties of the ligand. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often localized on different parts of the molecule, and their energy gap (HOMO-LUMO gap) is a key parameter that relates to the chemical reactivity and stability of the complex. The coordination to a metal ion typically leads to a decrease in the HOMO-LUMO gap, which can be correlated with the enhanced biological or catalytic activity of the complexes compared to the free ligand.
Theoretical calculations can also be used to simulate the spectroscopic properties of the complexes, such as their IR and UV-Visible spectra. The calculated spectra can be compared with the experimental data to validate the proposed structures and to aid in the assignment of the observed spectral features.
Derivatization and Functionalization Strategies for Novel Analogs
Synthesis of Chemically Modified Analogs and Their Characterization
The synthesis of chemically modified analogs of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- has been a subject of research, primarily exploring the impact of substituents on the biological and chemical properties of the core structure. A one-pot synthesis method has been developed for new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols. researchgate.netdtic.mil This method involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines, offering good yields and short reaction times. researchgate.netdtic.mil
The characterization of these novel analogs is thoroughly performed using a suite of spectroscopic and analytical techniques to confirm their structures. These methods include:
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compounds. researchgate.net
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule. researchgate.netimpactfactor.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and connectivity of atoms. researchgate.netimpactfactor.orgdtu.dk
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the analogs. researchgate.netdtu.dk
Structure-activity relationship (SAR) studies have shown that the introduction of hydrophobic substituents, such as chloro (Cl) or methyl (Me) groups, on the 1H-benzimidazole ring can enhance the biological activity of the compounds. researchgate.net Specifically, analogs with two methyl substituents at positions 5 and 6, or 6 and 7 of the benzimidazole (B57391) ring have demonstrated beneficial properties. researchgate.net Conversely, the addition of a third hydroxyl group to the resorcinol (B1680541) moiety in 5,6-dimethylbenzimidazole (B1208971) derivatives has been found to decrease their antiproliferative activity. researchgate.net
| Analog/Derivative | Modification Strategy | Key Characterization Data | Observed Properties/Findings |
|---|---|---|---|
| 5,6-dimethyl-4-(1H-benzimidazol-2-yl)benzene-1,3-diol | Reaction of 4,5-dimethylbenzene-1,2-diamine (B154071) with appropriate resorcinol precursor. researchgate.net | ¹H-NMR, Mass Spec, Elemental Analysis. researchgate.net | Enhanced antiproliferative activity compared to the unsubstituted parent compound. researchgate.net |
| 5-chloro-4-(1H-benzimidazol-2-yl)benzene-1,3-diol | Use of a chloro-substituted benzene-1,2-diamine in the synthesis. researchgate.net | IR, ¹H-NMR, Mass Spec. researchgate.net | Increased biological efficacy in certain assays. researchgate.net |
| 4-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | Modification of the resorcinol starting material to include a third hydroxyl group. researchgate.net | ¹H-NMR, Mass Spec. researchgate.net | Decreased inhibitory potency against certain enzymes. researchgate.net |
Introduction of Fluorescent or Isotopic Labels for Research Applications
For advanced research applications, such as in vitro and in vivo imaging and tracer studies, the introduction of fluorescent or isotopic labels onto the 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- scaffold is a critical strategy.
Isotopic Labeling:
The incorporation of isotopes like ¹³C, ²H (deuterium), or radioactive isotopes such as ¹⁸F is a powerful tool for mechanistic studies and imaging. bridgeorganics.com While specific isotopic labeling of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- has not been extensively reported, the general methodologies for labeling benzimidazole derivatives are well-established. For instance, ¹⁸F-labeled benzimidazole derivatives have been synthesized as potential radiotracers for positron emission tomography (PET) tumor imaging. nih.gov The synthesis of one such derivative, [¹⁸F]FEMPBBA, was achieved with a high radiochemical yield, demonstrating the feasibility of introducing this PET-active isotope into the benzimidazole core structure. nih.gov This suggests that a similar approach could be adapted for the title compound, potentially enabling its use in PET imaging to study biological pathways or disease states.
Fluorescent Labeling:
The intrinsic fluorescence of the benzimidazole ring system provides a basis for developing fluorescent probes. dntb.gov.ua The fluorescence properties can be tuned by chemical modification. Strategies to enhance fluorescence might include extending the π-conjugated system or attaching known fluorophores to the core structure. While specific fluorescent labeling of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- is not detailed in the available literature, the general principles of designing fluorescent benzimidazoles can be applied. This could involve reactions at the phenolic hydroxyl groups or the N-H of the benzimidazole ring to couple a fluorescent tag. Such fluorescent analogs would be invaluable for cellular imaging and tracking the molecule's distribution and interactions within biological systems.
| Labeling Type | Potential Label | Methodology Principle | Potential Research Application |
|---|---|---|---|
| Isotopic | ¹⁸F | Nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor. nih.gov | Positron Emission Tomography (PET) imaging. nih.gov |
| Isotopic | ¹³C, ²H | Incorporation during synthesis using labeled starting materials. bridgeorganics.com | Metabolic pathway tracing, NMR studies. |
| Fluorescent | Coupling with a fluorophore (e.g., fluorescein, rhodamine) | Derivatization of the hydroxyl or N-H groups. | Fluorescence microscopy, in vitro assays. |
Potential for Polymerization or Incorporation into Material Science Constructs
The presence of multiple reactive sites, specifically the two hydroxyl groups on the benzene (B151609) ring and the N-H group of the benzimidazole, makes 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- a promising monomer for polymerization. This could lead to the formation of novel polybenzimidazoles (PBIs) with unique properties.
Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. sciopen.com The incorporation of the diol functionality from the resorcinol moiety could introduce new properties to the PBI backbone, such as improved solubility, altered mechanical properties, or the ability to participate in further cross-linking reactions.
One potential route to polymerization is through the reaction of the dihydroxy-terminated benzimidazole monomer with other suitable co-monomers. dtic.mildtic.mil For example, a bibenzimidazole unit with two phenolic end groups has been proposed for use in nucleophilic aromatic substitution polymerizations. dtic.mildtic.mil This suggests that 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- could be used in a similar fashion to create novel polymer architectures.
Furthermore, the benzimidazole unit itself is a key component in the formation of metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions to form extended, porous structures. The synthesis of MOFs using a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker highlights the utility of benzimidazole derivatives in creating these advanced materials. mdpi.com The phenolic groups on the 1,3-benzenediol part of the title compound could provide additional coordination sites or be functionalized to tune the properties of the resulting MOF.
The potential applications for polymers and materials derived from 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- are broad, spanning from high-temperature resistant materials to membranes for gas separation and proton exchange in fuel cells. sciopen.com
| Material Construct | Polymerization/Assembly Strategy | Potential Monomer Functionality | Potential Application |
|---|---|---|---|
| Polybenzimidazole (PBI) | Polycondensation with dicarboxylic acids or their derivatives. nih.gov | The benzimidazole N-H groups and potentially the phenolic hydroxyls. | High-temperature resistant films and fibers, membranes for fuel cells. sciopen.com |
| Polyesters/Polyethers | Reaction of the phenolic hydroxyl groups with diacyl chlorides or dihalides. | The two hydroxyl groups of the resorcinol moiety. | Engineering plastics with modified thermal and mechanical properties. |
| Metal-Organic Frameworks (MOFs) | Coordination of the benzimidazole nitrogen atoms with metal ions. mdpi.com | The nitrogen atoms of the imidazole ring and potentially the hydroxyl groups. | Gas storage and separation, catalysis. mdpi.com |
Advanced Research Methodologies Applied to 1,3 Benzenediol, 4 1h Benzimidazol 2 Yl
High-Throughput Screening Techniques for Interaction Profiling (e.g., enzyme activity modulation)
High-throughput screening (HTS) has become an essential tool in drug discovery and chemical biology, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. rsc.orgewadirect.com In the investigation of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and its analogues, HTS has been pivotal for profiling their interactions with biological targets, particularly in the context of enzyme activity modulation. These techniques are characterized by their miniaturized assay formats and automated processes, which increase the number of compounds that can be tested in a short period. rsc.org
A notable application of this methodology has been in the evaluation of this benzimidazole (B57391) derivative as a cholinesterase inhibitor. Research has shown that derivatives of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.net The modified Ellman's spectrophotometric method is an example of an assay format that is readily adaptable to HTS platforms for this purpose. researchgate.netresearchgate.net In such screenings, the compound's ability to inhibit the enzyme-catalyzed hydrolysis of a substrate is measured, often by a colorimetric or fluorometric readout.
The results from these screenings are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, the parent compound, 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol, has been used as a reference in studies to evaluate the structure-activity relationship of newly synthesized derivatives. researchgate.net These HTS approaches have demonstrated that modifications to both the benzenediol and benzimidazole rings can significantly alter the inhibitory potency and selectivity against AChE and BuChE. researchgate.net Some derivatives have shown strong, nanomolar-range inhibition of AChE, highlighting the power of HTS in identifying highly potent enzyme modulators. researchgate.net
Beyond cholinesterases, HTS assays are also employed to determine the cytotoxic and antiproliferative properties of these compounds against various human cancer cell lines. researchgate.netnih.gov These assays measure cell viability or proliferation in the presence of the compound, allowing for the rapid screening of its potential as an anticancer agent.
| Compound Modification | AChE IC50 (nM) | BuChE IC50 (µM) |
|---|---|---|
| Parent Compound (bib-1,3-diol) | Data Not Specified | Data Not Specified |
| Naphtho[1,2-d] scripps.edunih.govoxazol-2-yl derivative | 58 | 0.981 |
| Derivatives with -OH group on benzenediol | Significantly decreased inhibitory potency | |
| Derivatives with -NO2 or -CN on benzimidazole | Significantly decreased inhibitory potency |
Application of Advanced Microscopy for Subcellular Localization Studies (in research cell lines, for mechanistic insight)
Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Advanced microscopy techniques, particularly fluorescence and confocal microscopy, are powerful tools for visualizing the subcellular distribution of molecules in live or fixed cells. nih.gov Many benzimidazole derivatives possess intrinsic fluorescent properties, which makes them ideal candidates for such imaging studies without the need for an external fluorescent tag. researchgate.netresearchgate.net
The unique electronic properties of the benzimidazole scaffold can give rise to strong fluorescence emission. researchgate.net This autofluorescence allows researchers to directly observe the uptake and accumulation of the compound within cellular compartments. Studies on various fluorescent benzimidazole derivatives have confirmed their cellular uptake and provided insights into their morphological effects on cells. researchgate.net
For instance, research on related fluorescent benzimidazole compounds using confocal microscopy has demonstrated their ability to be internalized by cancer cells. researchgate.net In some cases, these compounds have been observed to accumulate in specific organelles or cellular regions. While specific studies detailing the subcellular localization of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- are not extensively reported, the general applicability of the technique to this class of compounds is well-established. Live-cell imaging with fluorescent derivatives of other complex molecules has successfully shown localization within structures like the endoplasmic reticulum and mitochondria. rsc.org This approach provides direct visual evidence of the compound reaching its potential intracellular targets, which is a critical step in validating its biological activity and understanding its mechanism. nih.gov The ability to track a compound in real-time as it interacts with cellular structures offers invaluable mechanistic insights that complement biochemical data. nih.gov
Isotope Labeling Strategies for Tracing and Reaction Pathway Elucidation
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate complex biochemical reaction pathways. researchgate.net This methodology involves replacing one or more atoms in the molecule of interest with their stable (e.g., ¹³C) or radioactive (e.g., ¹⁴C) isotopes. nih.govresearchgate.net By tracking the isotopic label, researchers can follow the compound through various metabolic transformations, identify its metabolites, and quantify the flow of atoms through metabolic networks (a field known as fluxomics). scripps.edunih.govmdpi.com
While specific isotope tracing studies on 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- are not detailed in the available literature, the strategy is broadly applicable for understanding the biotransformation of benzimidazoles. The general approach involves synthesizing the labeled compound and introducing it into a biological system, such as cell cultures or in vitro metabolic systems containing liver microsomes. nih.govmdpi.com At various time points, samples are collected, and metabolites are extracted.
The analysis is typically performed using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). scripps.edunih.gov The mass spectrometer detects the mass shift caused by the isotope, allowing for the clear identification of the parent compound and all its downstream metabolites. For example, if 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- were labeled with ¹³C in the benzimidazole ring, any metabolites retaining this ring would be readily identifiable by their increased mass. scripps.edunih.gov
This technique can confirm predicted metabolic pathways, such as hydroxylation or conjugation reactions, which are common for benzimidazole compounds. scripps.edu It can also lead to the discovery of novel, previously unknown metabolic pathways. nih.gov By quantifying the abundance of different isotopically labeled metabolites over time, it is possible to determine the rates of metabolic reactions and understand how the compound is processed and eliminated by the cell. nih.gov This provides a dynamic view of the compound's metabolic profile, which is essential for a complete understanding of its biological activity.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Routes
Current synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols is often achieved through a one-pot reaction involving aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s and benzene-1,2-diamines. researchgate.netnih.gov While effective, future research is expected to focus on developing more efficient, sustainable, and versatile synthetic strategies.
Green Chemistry and Microwave-Assisted Synthesis: Emerging trends in organic synthesis emphasize environmentally benign processes. mdpi.comsphinxsai.com Future work will likely adapt "green" principles, such as using water as a solvent, employing recyclable catalysts, and minimizing waste. mdpi.com Microwave-assisted synthesis, a cornerstone of green chemistry, offers significant advantages by drastically reducing reaction times from hours to minutes and often improving yields. benthamdirect.commdpi.comijarsct.co.in This technique has been successfully applied to a wide range of benzimidazole (B57391) derivatives and represents a logical next step for the synthesis of the title compound, promising enhanced efficiency and sustainability. ingentaconnect.comrjptonline.org
Photochemical and Electrochemical Methods: Unconventional energy sources like light and electricity are opening new synthetic pathways. Photochemical synthesis, utilizing visible light and a photosensitizer, can promote the cyclization of diamines and aldehydes under mild, metal-free conditions. researchgate.netrsc.orgmdpi.com Similarly, electrochemical methods provide another green alternative for constructing heterocyclic scaffolds. nih.gov Exploration of these modern techniques could lead to novel, efficient, and environmentally friendly routes to 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and its derivatives.
Novel Applications in Chemical Biology and Advanced Materials Science
While initial studies have highlighted the antiproliferative properties of this compound, its structural motifs—a DNA-interacting benzimidazole and an antioxidant-associated resorcinol (B1680541)—suggest a much broader potential.
New Frontiers in Chemical Biology: The benzimidazole core is a versatile pharmacophore known for a wide spectrum of biological activities, including antiviral, antifungal, and anthelmintic properties. Future research should screen 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- against a wider array of biological targets. Furthermore, its inherent fluorescence and ability to interact with biomolecules make it a prime candidate for development as a fluorescent probe. Benzimidazole-based probes have been successfully used for bioimaging and detecting specific analytes like metal ions, nucleic acids, and changes in pH. researchgate.netnih.govyufengchemicals.commdpi.com Modifying the core structure could yield selective probes for monitoring cellular processes or for use in disease diagnostics. researchgate.net
Applications in Advanced Materials Science: The rigid, planar, and π-conjugated structure of benzimidazole derivatives makes them suitable for applications in organic electronics. alfa-chemistry.comacs.org These compounds can act as n-type semiconductors, electron transport materials, and light-emitting materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.combgsu.eduresearchgate.net Future studies could investigate the potential of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- as a building block for organic semiconductors. Its phenolic hydroxyl groups offer sites for further polymerization or modification to tune its electronic properties for specific material applications.
| Potential Future Application | Scientific Rationale |
| Antiviral/Antifungal Agent | The benzimidazole scaffold is a known pharmacophore in many approved antiviral and antifungal drugs. |
| Fluorescent Probe/Sensor | The conjugated π-system provides intrinsic fluorescence, which can be modulated by analyte binding for sensing and bioimaging. researchgate.netyufengchemicals.com |
| Organic Semiconductor | The rigid, planar structure with abundant π-electrons facilitates charge transport, a key property for electronic materials. alfa-chemistry.com |
| Corrosion Inhibitor | Benzimidazole derivatives are effective corrosion inhibitors; the resorcinol moiety could enhance adhesion to metal surfaces. researchgate.net |
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. These computational tools can accelerate the design and optimization of new derivatives of 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-.
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity of novel, unsynthesized compounds based on their molecular descriptors. researchgate.netnih.govresearchgate.net By training a model on a dataset of known benzimidazole derivatives and their activities, researchers can screen virtual libraries to identify the most promising candidates for synthesis, saving considerable time and resources. nih.govyoutube.com
In Silico ADMET Profiling: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). AI-driven platforms can now predict these properties with increasing accuracy from a compound's structure alone. rsc.orgnih.govresearchgate.netmdpi.com Applying these in silico tools to new derivatives of the title compound will enable early-stage filtering of candidates with unfavorable ADMET profiles, increasing the probability of success in later developmental stages.
Methodological Advancements in Characterization and Mechanistic Studies
A deep understanding of a compound's structure and its mechanism of action is crucial for its development. Future research will benefit from advanced analytical and computational techniques to elucidate these aspects in greater detail.
Advanced Structural Characterization: While standard techniques like NMR, IR, and mass spectrometry are routinely used, more advanced methods can provide deeper insights. mdpi.comnih.govmdpi.com Single-crystal X-ray diffraction, for instance, can determine the precise three-dimensional arrangement of atoms, which is invaluable for understanding intermolecular interactions and for computational modeling. tandfonline.comnih.gov
Computational Mechanistic Studies: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how a molecule interacts with its biological target at an atomic level. tandfonline.com These methods can predict binding modes, calculate binding affinities, and reveal the dynamic behavior of the ligand-receptor complex over time. tandfonline.comtandfonline.com Applying these simulations to 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- and its potential targets (e.g., enzymes or DNA) can elucidate its mechanism of action and guide the design of more potent and selective analogs. nih.gov Such mechanistic studies are critical for translating promising compounds into effective therapeutic agents or functional materials. princeton.edu
Q & A
Q. What are the established synthetic routes for 1,3-Benzenediol derivatives containing benzimidazole moieties?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and benzimidazole precursors. For example:
- Method A : Reacting 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Method B : Acetylation of 1H-benzimidazole using acetyl chloride under reflux, followed by recrystallization in methanol to yield intermediates like 1-(1H-benzimidazol-2-yl) ethanone .
- Method C : Rearrangement of quinoxalinones to form 2-heteroaryl benzimidazoles, such as the synthesis of 4-(benzimidazol-2-yl)quinolin-2(1H)-ones via spirocyclic intermediates .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., H and C NMR) .
- X-ray Crystallography : To resolve crystal structures, as demonstrated for derivatives like 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol, where monoclinic crystal systems (space group ) were identified with defined unit cell parameters (e.g., Å, Å) .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns .
Q. How can researchers assess the biological activity of this compound?
- In vitro assays : Anti-inflammatory or antimicrobial activity can be tested using enzyme inhibition assays (e.g., COX-2 for inflammation) or microbial growth inhibition studies.
- Dose-response studies : Evaluate IC values for potency determination, as seen in derivatives like 3-benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one .
Advanced Research Questions
Q. How can synthetic yields be optimized for benzimidazole-containing derivatives?
- Catalyst screening : Substitute glacial acetic acid with stronger acids (e.g., HCl or -TSA) to accelerate condensation reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Temperature control : Microwave-assisted synthesis can reduce reaction times and improve yields .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case study : Discrepancies in H NMR signals may arise from tautomerism in benzimidazole derivatives. Use deuterated solvents (e.g., DMSO-) and variable-temperature NMR to stabilize specific tautomeric forms .
- Crystallographic validation : Cross-verify NMR assignments with X-ray diffraction data, as done for 3-(1H-benzimidazol-2-yl)-2,7-dimethoxyquinoline, where crystallography confirmed the absence of protonation at N1 .
Q. What strategies are used to isolate mechanistic pathways in biological activity studies?
- Knockout models : Use gene-edited cell lines (e.g., CRISPR-Cas9) to identify molecular targets (e.g., kinase inhibition).
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between the compound and putative targets like DNA or enzymes .
- Metabolomics : Profile cellular metabolite changes post-treatment to map downstream effects .
Q. How to design experiments for metal ion interaction studies using this compound?
- Spectrophotometric titrations : Monitor absorbance changes (e.g., UV-Vis at 400–600 nm) upon addition of metal ions (e.g., Fe, Cu) to identify chelation behavior .
- Job’s method : Determine stoichiometry of metal-ligand complexes .
Methodological Challenges and Solutions
Q. Addressing low crystallinity in X-ray diffraction studies
- Crystallization optimization : Use mixed solvents (e.g., methanol/water) for slow evaporation.
- Additive screening : Introduce co-crystallizing agents like crown ethers to improve crystal packing .
Q. Mitigating side reactions during benzimidazole functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
